Cas no 19645-77-3 (5-chloro-Barbituric acid)
5-chloro-Barbituric acid Chemical and Physical Properties
Names and Identifiers
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- 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-chloro-
- 5-chloro-1,3-diazinane-2,4,6-trione
- 5-CHLOROBARBITURIC ACID
- 5-Chlor-barbitursaeure
- 5-chloro-pyrimidine-2,4,6-trione
- Barbituric acid,5-chloro
- EINECS 243-200-5
- AURORA KA-5447
- 5-Chlorobarbituric
- TIMTEC-BB SBB003941
- 6(1h,3h,5h)-pyrimidinetrione,5-chloro-4
- 5-Chloropyrimidine-2,4,6(1H,3H,5H)-trione
- 5-Chloro-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Chlorobarbituric acid,98%
- NSC35922
- SCHEMBL2893149
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-
- AI3-26567
- NSC-35922
- NSC 35922
- NS00026392
- 19645-77-3
- 5-chloro-Barbituric acid
- Barbituric acid, 5-chloro-
- DTXSID7066510
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro- (VA
-
- Inchi: 1S/C4H3ClN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10)
- InChI Key: XDDWKERRJNWQIL-UHFFFAOYSA-N
- SMILES: ClC1C(NC(NC1=O)=O)=O
Computed Properties
- Exact Mass: 161.98300
- Monoisotopic Mass: 161.983
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: nothing
- Topological Polar Surface Area: 75.3A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.8351 (rough estimate)
- Melting Point: 320 °C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.5810 (estimate)
- PSA: 75.27000
- LogP: -0.38260
- Solubility: Not available
5-chloro-Barbituric acid Customs Data
- HS CODE:2933540000
- Customs Data:
China Customs Code:
2933540000Overview:
2933540000 Other malonyl ureas(Barbituric acid)Derivatives of as well as their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933540000 other derivatives of malonylurea (barbituric acid); salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
5-chloro-Barbituric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C423810-100mg |
5-chloro-Barbituric acid |
19645-77-3 | 100mg |
$ 155.00 | 2023-04-18 | ||
| TRC | C423810-250mg |
5-chloro-Barbituric acid |
19645-77-3 | 250mg |
$ 333.00 | 2023-04-18 | ||
| TRC | C423810-500mg |
5-chloro-Barbituric acid |
19645-77-3 | 500mg |
$ 626.00 | 2023-04-18 | ||
| TRC | C423810-1g |
5-chloro-Barbituric acid |
19645-77-3 | 1g |
$ 1000.00 | 2022-06-06 | ||
| TRC | C423810-1000mg |
5-chloro-Barbituric acid |
19645-77-3 | 1g |
$ 1206.00 | 2023-04-18 |
5-chloro-Barbituric acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 5-chloro-Barbituric acid
5-Chloro-Barbituric Acid (CAS No. 19645-77-3): Properties, Applications, and Market Insights
5-Chloro-Barbituric Acid (CAS No. 19645-77-3) is a specialized organic compound belonging to the barbiturate family. This white crystalline powder has gained significant attention in pharmaceutical and chemical research due to its unique structural properties. With a molecular formula of C4H3ClN2O3, this compound serves as a crucial intermediate in synthesizing various barbiturate derivatives, making it valuable for both industrial and academic applications.
The chemical properties of 5-Chloro-Barbituric Acid make it particularly interesting for researchers. It exhibits moderate solubility in water and better solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Recent studies highlight its potential in developing novel pharmaceutical intermediates, especially in the field of central nervous system (CNS) drug development. The presence of the chlorine atom at the 5-position significantly alters its reactivity compared to unsubstituted barbituric acid, offering unique synthetic possibilities.
In pharmaceutical applications, 5-Chloro-Barbituric Acid CAS 19645-77-3 serves as a key building block for various therapeutic agents. Researchers are particularly interested in its role in creating modified barbiturate compounds with potential sedative or anticonvulsant properties. The compound's stability under various pH conditions makes it suitable for formulation development. Current market trends show growing demand for this chemical in research laboratories focusing on neurological drug discovery and medicinal chemistry applications.
The synthesis and purification of high purity 5-Chloro-Barbituric Acid have become important topics in chemical manufacturing. Advanced techniques like recrystallization and chromatography are employed to achieve pharmaceutical-grade material. Quality control parameters typically include HPLC purity testing (>98%), residual solvent analysis, and heavy metal content verification. These stringent requirements reflect the compound's importance in preclinical research and drug development pipelines.
Environmental and safety considerations for 5-Chloro Barbituric Acid handling follow standard laboratory protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling. Storage should be in cool, dry conditions away from strong oxidizers. The compound's environmental fate and biodegradation pathways are currently being studied as part of green chemistry initiatives in pharmaceutical manufacturing.
Market analysis indicates steady growth in the 5-Chloro-Barbituric Acid market size, particularly in North America and Europe. The compound's pricing varies based on purity grade and quantity, with research-grade material typically commanding higher prices. Major suppliers are investing in scaling up production to meet the increasing demand from contract research organizations and pharmaceutical companies. Recent patents involving derivatives of this compound suggest expanding applications in specialized therapeutic areas.
Analytical characterization of 5-Chloro-Barbituric Acid 19645-77-3 typically involves techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the molecular structure and purity of the compound. Researchers are particularly interested in the compound's spectroscopic fingerprints for quality control purposes in chemical synthesis workflows. The distinct melting point range (280-285°C with decomposition) serves as an important physical identifier.
Future research directions for 5-Chloro Barbituric Acid derivatives include exploration of their biological activities and potential therapeutic applications. The scientific community is investigating structure-activity relationships to develop compounds with improved pharmacological profiles. These efforts align with current trends in personalized medicine and targeted drug delivery systems. The compound's versatility as a synthetic intermediate continues to make it valuable in academic and industrial research settings.
Quality standards for 5-Chloro-Barbituric Acid supplier materials have become increasingly stringent. Reputable manufacturers now provide comprehensive certificates of analysis including chromatographic purity data, water content, and residual solvent levels. These quality measures are particularly important for researchers requiring consistent performance in multi-step synthetic routes and process chemistry applications. The compound's shelf life and storage stability are also key considerations for inventory management.
In conclusion, 5-Chloro-Barbituric Acid CAS No. 19645-77-3 represents an important specialty chemical with diverse applications in pharmaceutical research and development. Its unique chemical properties and synthetic versatility continue to drive interest across multiple scientific disciplines. As research into barbiturate-based compounds advances, this intermediate is likely to maintain its significance in medicinal chemistry and drug discovery efforts worldwide.
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